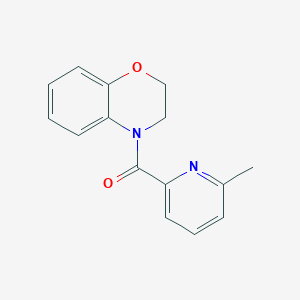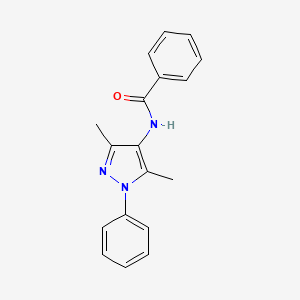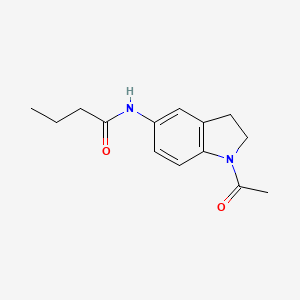![molecular formula C21H21ClN4O5S B7484224 [2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7484224.png)
[2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate: is a complex organic compound featuring a combination of pyrrolidine, sulfonyl, and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloroaniline with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Sulfonylation: The next step involves the sulfonylation of the pyrrolidine derivative using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Benzimidazole: The final step involves coupling the sulfonylated pyrrolidine derivative with benzimidazole-1-yl acetate. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: DMAP, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine and benzimidazole moieties are known to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate: can be compared with other compounds containing pyrrolidine, sulfonyl, and benzimidazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities not observed in simpler analogs. The presence of both pyrrolidine and benzimidazole moieties allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique properties
Propriétés
IUPAC Name |
[2-(2-chloro-5-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c22-16-8-7-15(32(29,30)26-9-3-4-10-26)11-18(16)24-20(27)13-31-21(28)12-25-14-23-17-5-1-2-6-19(17)25/h1-2,5-8,11,14H,3-4,9-10,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDLNBZRNXOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
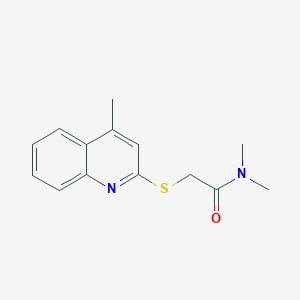
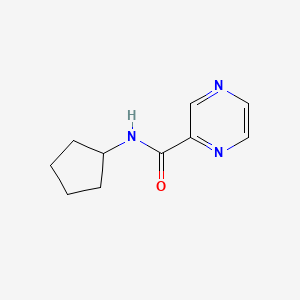
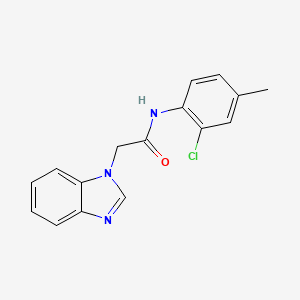
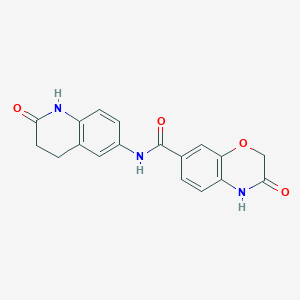
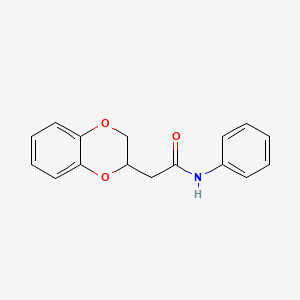
![(3S)-1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7484172.png)
![[2-(1-Adamantyl)-2-oxoethyl] 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7484173.png)
![[(2R)-1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B7484180.png)
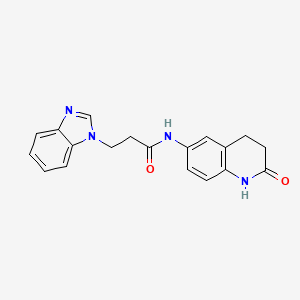
![2,3-dimethoxy-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7484190.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7484202.png)
